molecular formula C3H3N3O3 B14892715 5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid

5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14892715
M. Wt: 129.07 g/mol
InChI Key: LXVFIDCEBQLDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C3H3N3O3

Molecular Weight

129.07 g/mol

IUPAC Name

5-oxo-1,2-dihydrotriazole-4-carboxylic acid

InChI

InChI=1S/C3H3N3O3/c7-2-1(3(8)9)4-6-5-2/h(H,8,9)(H2,4,5,6,7)

InChI Key

LXVFIDCEBQLDPQ-UHFFFAOYSA-N

Canonical SMILES

C1(=NNNC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.